![molecular formula C23H23NO4 B11318167 Butyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11318167.png)
Butyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE includes a benzoxepine ring system, which is a seven-membered ring containing oxygen and nitrogen atoms, fused with a benzene ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method is the esterification of 4-aminobenzoic acid with butanol to form butyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to introduce the benzoxepine ring and the methyl group at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The benzoxepine ring can undergo substitution reactions to introduce different substituents at specific positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired modification
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in biological systems. It is known to inhibit voltage-gated calcium channels and sodium channels, which play a crucial role in nerve signal transmission. By blocking these channels, the compound can reduce pain and inflammation .
Comparison with Similar Compounds
- 12-methyl 1benzoxepino[3,4-b]quinolin-13(6H)-ones: Compounds with a benzoxepine core and additional functional groups, showing diverse biological activities .
- Benzoxepin derivatives: A broad class of compounds with varying substituents on the benzoxepine ring, used in medicinal chemistry for their potential therapeutic effects .
Butyl 4-aminobenzoate: A local anesthetic with similar structural features but different biological activities.
Uniqueness: BUTYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE stands out due to its specific combination of functional groups and its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
butyl 4-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO4/c1-3-4-12-28-23(26)17-6-8-20(9-7-17)24-22(25)18-11-13-27-21-10-5-16(2)14-19(21)15-18/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,25) |
InChI Key |
DEBBOXHJYHOLNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318090.png)
![2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11318097.png)
![Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11318101.png)
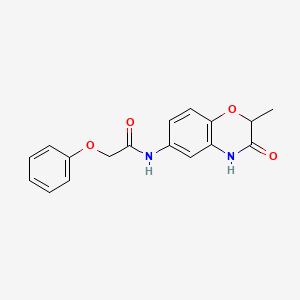
![N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318122.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11318130.png)
![2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11318134.png)
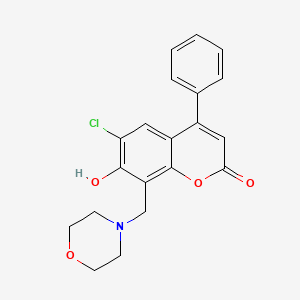
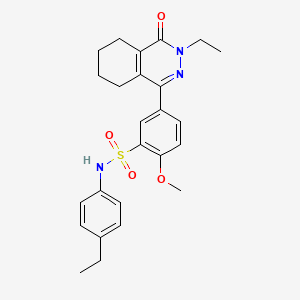
![N-methyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11318145.png)
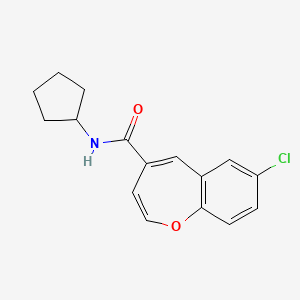
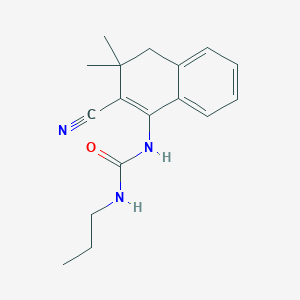
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318155.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11318165.png)
